2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide
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Overview
Description
2-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is a complex organic compound characterized by its bromine, hydroxyl, and sulfonamide functional groups. This compound is part of a broader class of sulfonamide derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the reaction of thiophene with appropriate halogenating agents to introduce the bromine atom
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology: The biological applications of this compound are vast. It can serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: In the medical field, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. For instance, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
2-Bromo-N-(2-hydroxyethyl)benzenesulfonamide
Uniqueness: Compared to similar compounds, 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide stands out due to its thiophene ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-bromo-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S2/c1-13(16,12-7-4-8-19-12)9-15-20(17,18)11-6-3-2-5-10(11)14/h2-8,15-16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZORVPAYVMJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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